molecular formula C12H20O3 B12655288 Cyclopentanecarboxylic acid, 3-oxo-2-pentyl-, methyl ester CAS No. 37172-56-8

Cyclopentanecarboxylic acid, 3-oxo-2-pentyl-, methyl ester

Cat. No.: B12655288
CAS No.: 37172-56-8
M. Wt: 212.28 g/mol
InChI Key: UQWSOBVONQGHLN-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid, 3-oxo-2-pentyl-, methyl ester is an organic compound with the molecular formula C13H22O3. It is also known by other names such as methyl (3-oxo-2-pentylcyclopentyl)acetate and methyl dihydrojasmonate. This compound is characterized by a cyclopentane ring substituted with a pentyl group and a keto group, and it is commonly used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanecarboxylic acid, 3-oxo-2-pentyl-, methyl ester can be synthesized through several methods. One common synthetic route involves the addition of methyl iodide to cyclobutanone, leading to the formation of an alkyl chloride. This intermediate is then subjected to further reactions to yield the desired ester .

Industrial Production Methods

In industrial settings, the compound can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene. This reaction involves the addition of carbon monoxide and water to cyclopentene in the presence of a palladium catalyst, resulting in the formation of the ester .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 3-oxo-2-pentyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclopentanecarboxylic acid derivatives.

    Reduction: Hydroxycyclopentanecarboxylic acid derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Cyclopentanecarboxylic acid, 3-oxo-2-pentyl-, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentanecarboxylic acid, 3-oxo-2-pentyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclopentanecarboxylic acid, 3-oxo-2-pentyl-, methyl ester can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in various contexts.

Properties

CAS No.

37172-56-8

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 3-oxo-2-pentylcyclopentane-1-carboxylate

InChI

InChI=1S/C12H20O3/c1-3-4-5-6-9-10(12(14)15-2)7-8-11(9)13/h9-10H,3-8H2,1-2H3

InChI Key

UQWSOBVONQGHLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(CCC1=O)C(=O)OC

Origin of Product

United States

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